3-Aminopentane-1,5-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminopentane-1,5-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless syrupy liquid that is soluble in water and methanol. This compound is of interest due to its unique structure, which includes both an amino group and two hydroxyl groups, making it a versatile intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminopentane-1,5-diol can be synthesized through several methods. One common approach involves the reduction of 3-nitropentane-1,5-diol using hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of glutaraldehyde with ammonia or an amine, followed by reduction with sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitropentane-1,5-diol. This process is carried out under high pressure and temperature conditions to ensure complete reduction of the nitro group to an amino group .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Various amines or alcohols.

Substitution: Substituted amines.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 3-APD serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the production of key pharmaceutical intermediates, including those targeting specific biological pathways such as MAP kinase inhibition .

- Building Block for Complex Molecules : The compound's unique structure allows it to act as a chiral building block in the synthesis of complex organic molecules.

Biology

3-Aminopentane-1,5-diol plays a significant role in biological research:

- Enzyme Mechanisms : It is used to study enzyme interactions and mechanisms due to its ability to form hydrogen bonds with various biological targets .

- Modulation of Synaptic Transmission : Research indicates that it can influence synaptic vesicle recycling rates in neuronal cultures, suggesting potential applications in neuropharmacology.

Medicine

In medical research, 3-APD has shown promise for therapeutic applications:

- Drug Development : It acts as a precursor for drugs aimed at treating conditions like depression by restoring glutamatergic signaling pathways .

- Potential in CNS Disorders : Its role in modulating kinase activity positions it as a candidate for developing treatments targeting central nervous system disorders.

Industry

The industrial applications of this compound include:

- Production of Polymers and Resins : The compound is employed in manufacturing polymers and resins due to its reactive functional groups.

- Green Chemistry Initiatives : Recent advancements have focused on optimizing its synthesis process to enhance environmental sustainability in chemical manufacturing .

Case Studies

Several case studies highlight the diverse applications of this compound:

| Study Focus | Findings |

|---|---|

| Synaptic Transmission | Demonstrated reductions in synaptic vesicle recycling rates in neuronal cultures. |

| Therapeutic Potential for Depression | Investigated as an adjunct therapy to restore normal glutamatergic signaling disrupted in depression. |

| Enzymatic Interactions | Participates in chemo- and regioselective acylation reactions valuable for synthetic organic chemistry. |

Mecanismo De Acción

The mechanism of action of 3-Aminopentane-1,5-diol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

3-Aminopentane: A related compound with a similar structure but lacking the hydroxyl groups.

1,5-Pentanediol: A compound with two hydroxyl groups but lacking the amino group.

3-Amino-1,5-pentanediol: Another name for 3-Aminopentane-1,5-diol, emphasizing its structural features

Uniqueness: this compound is unique due to the presence of both an amino group and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

3-Aminopentane-1,5-diol, also known as 3-amino-1,5-pentanediol, is an organic compound with the molecular formula C5H13NO2. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. It exhibits properties that may influence biochemical pathways, enzyme activity, and cellular functions.

Chemical Structure and Properties

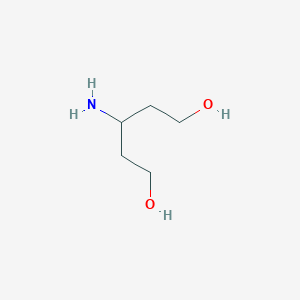

This compound is characterized by its amino group and two hydroxyl groups, which contribute to its reactivity and interaction with biological molecules. The structure is depicted as follows:

This compound is a colorless syrupy liquid that is soluble in water and methanol, making it suitable for various biochemical applications.

The biological activity of this compound involves several mechanisms:

- Enzyme Interactions : It can act as a substrate or inhibitor for various enzymes. The amino group allows it to form hydrogen bonds with enzyme active sites, potentially modulating their activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways within cells. This interaction can lead to alterations in gene expression and cellular responses .

- Metabolic Pathways : this compound is implicated in various metabolic pathways, acting as a precursor for the synthesis of biologically active molecules.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications:

- Drug Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. For instance, it has been used in the development of pamapimod, a selective inhibitor of the p38 MAP kinase .

- Neuroprotective Effects : Compounds structurally related to this compound have shown promise in neuroprotection and treatment of neurological disorders.

Case Studies

- Study on Enzyme Activity : In vitro studies demonstrated that this compound could enhance the activity of certain aminotransferases, suggesting its role as a substrate that supports metabolic reactions .

- Toxicology Research : Dosage-dependent effects were observed in animal models. Lower doses exhibited beneficial effects on metabolism and cellular function, while higher doses resulted in toxicity.

Interaction with Biomolecules

The compound's interactions with biomolecules include:

- Acylation Reactions : It undergoes selective acylation at hydroxyl groups under specific conditions, which can be utilized for synthesizing more complex molecules.

Summary of Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Forms ketones or aldehydes from the diol structure. |

| Reduction | Can reduce to primary amines or alcohols. |

| Substitution | Hydroxyl groups can be substituted with various functional groups. |

Research Findings

Recent studies have focused on synthesizing this compound through novel methods that enhance yield and purity. A notable process involves using readily available starting materials and achieving high yields (up to 89%) with minimal impurities (99.5% purity) through efficient reaction conditions .

Propiedades

IUPAC Name |

3-aminopentane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSNXIYXPKLQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.